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molecular formula C12H18 B8545967 Bicyclohexyl-3,3'-diene CAS No. 37746-25-1

Bicyclohexyl-3,3'-diene

Cat. No. B8545967
M. Wt: 162.27 g/mol
InChI Key: FRQGUZFVAWVQLA-UHFFFAOYSA-N
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Patent
US07989523B2

Procedure details

The step (i) and the step (ii) differ from each other in the pressure. The reaction liquid in the step (i) contains an unreacted 4,4′-dihydroxybicyclohexyl compound, a reaction intermediate in which only one of the two hydroxylated-cyclohexane rings of the 4,4′-dihydroxybicyclohexyl compound has undergone intramolecular dehydration into a cyclohexene ring, the target bicyclohexyl-3,3′-diene compound, by-produced water, the dehydration catalyst, and the reaction solvent in coexistence. In the step (i), the by-product water is distilled out (evaporated), but it is not desirable to distill out the reaction intermediate in this step for the following reasons. Specifically, (1) distilling out of the reaction intermediate causes reduction in the yield of the target compound, because the reaction intermediate can be converted into the target compound via further intramolecular dehydration; and (2) the reaction intermediate is generally a sublimable solid, and such a sublimated reaction intermediate may deposit in a pathway for distillation of by-product water in a distillation column, if used, to block or clog the distillation pathway, and this may cause increase in the inner pressure of the reactor, thus causing troubles such as a rupture or damage of the reactor and scattering of the reaction liquid. Accordingly, dehydration in the step (i) is carried out, while distilling off by-product water, at a pressure greater than 20 Torr (2.67 kPa) so as to avoid distillation of the reaction intermediate. The pressure is preferably greater than 20 Torr and equal to or less than normal pressure (atmospheric pressure) (greater than 2.67 kPa and equal to or less than 0.1 MPa), more preferably greater than 100 Torr and equal to or less than normal pressure (greater than 13.3 kPa and equal to or less than 0.1 MPa), and further preferably greater than 200 Torr and equal to or less than normal pressure (greater than 26.7 kPa and equal to or less than 0.1 MPa). From the viewpoint of operational ease, the pressure is typically preferably normal pressure (atmospheric pressure). The temperature (reaction temperature) in the step (i) is from 130° C. to 230° C. (e.g., 130° C. to 200° C.), preferably from 140° C. to 200° C. (e.g., 140° C. to 195° C.), and more preferably from 140° C. to 185° C. Dehydration at an excessively high temperature may cause side reactions such as isomerization, and dehydration at an excessively low temperature may cause an insufficient reaction rate. The reaction period is, for example in the case of preparation on the order of about 3 liters, from about 1 to 10 hours, and preferably from about 2 to 6 hours. In the alicyclic alcohol sequential addition process, the reaction period from the time point upon the completion of the addition of the starting material is, for example, from about 0.5 to 10 hours, and preferably from about 1 to 6 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7][CH2:6][CH:5]([CH:8]2[CH2:13][CH2:12][CH:11](O)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1>O>[CH2:12]1[CH:11]=[CH:10][CH2:9][CH:8]([CH:5]2[CH2:4][CH:3]=[CH:2][CH2:7][CH2:6]2)[CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)C1CCC(CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)C1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid in the step (i)

Outcomes

Product
Name
Type
product
Smiles
C1CC(CC=C1)C2CCC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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